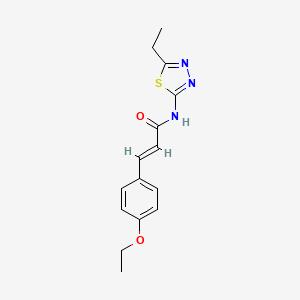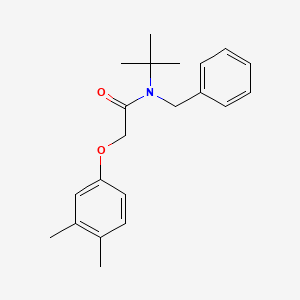![molecular formula C16H17N3O3S B5732781 N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPT, is a chemical compound used in the field of agriculture as a nitrification inhibitor. It was first synthesized in 1984 and has since gained popularity due to its ability to reduce nitrogen loss in soil.
Mécanisme D'action
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonium. By slowing down this process, N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide reduces the amount of ammonium available for conversion to nitrate, thus reducing nitrogen loss in soil.
Biochemical and Physiological Effects:
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been shown to have no adverse effects on soil microorganisms and plant growth. It does not affect the uptake of other nutrients by plants and does not accumulate in soil over time. N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been shown to have no negative impact on soil pH.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to reduce nitrogen loss, which can result in more accurate measurements of nitrogen uptake by plants. However, one limitation is that N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not effective in all soil types and may not be suitable for all crops.
Orientations Futures
There are several areas of future research for N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide. One area is the development of more efficient synthesis methods that can reduce the cost of production. Another area is the investigation of the long-term effects of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide on soil health and crop productivity. Finally, research could be conducted on the use of N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in combination with other fertilizers and soil amendments to further improve crop yields and reduce nitrogen loss.
Méthodes De Synthèse
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multistep process that involves the reaction of 3-aminobenzoic acid with isobutyryl chloride to form N-(3-isobutyrylamino)benzoic acid. This is then reacted with thiophosgene to form N-(3-isobutyrylamino)benzoyl isothiocyanate. Finally, the product is reacted with furfurylamine to form N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide.
Applications De Recherche Scientifique
N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been extensively studied for its potential use in agriculture. It is used as a nitrification inhibitor, which means it slows down the conversion of ammonium to nitrate in soil. This helps to reduce nitrogen loss and increase nitrogen use efficiency in crops. N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been shown to be effective in reducing nitrate leaching and increasing crop yields in various crops such as wheat, maize, and rice.
Propriétés
IUPAC Name |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-3-6-12(9-11)18-16(23)19-15(21)13-7-4-8-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAOWKAZNACPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)


![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)

![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)


![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)